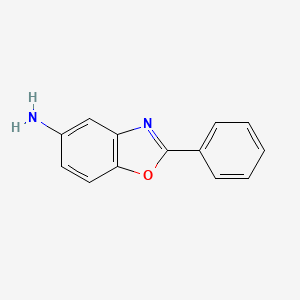

2-Phenyl-1,3-benzoxazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOXXPHZWVBJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352203 | |

| Record name | 2-phenyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41373-37-9 | |

| Record name | 5-Amino-2-phenylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41373-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenyl-1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-1,3-BENZOXAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Phenyl-1,3-benzoxazol-5-amine

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-1,3-benzoxazol-5-amine, a versatile heterocyclic compound with significant potential in materials science and drug development. The document details a robust and field-proven synthetic protocol, an in-depth analysis of its physicochemical and spectroscopic properties, and a discussion of its current and prospective applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their work.

Introduction: The Benzoxazole Scaffold and the Significance of this compound

The benzoxazole core, a bicyclic system formed by the fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] This structural motif imparts a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities, leading to a wide array of biological activities and desirable photophysical properties.[2] Among the vast family of benzoxazole derivatives, 2-phenyl substituted benzoxazoles are of particular interest due to their extended π-conjugation, which often results in strong fluorescence.[3]

This compound (also known as 5-amino-2-phenylbenzoxazole) emerges as a particularly valuable derivative. The presence of the amine group at the 5-position provides a crucial reactive handle for further functionalization, allowing for its incorporation into larger molecular architectures such as polymers or for the synthesis of libraries of new chemical entities in drug discovery programs.[4] This guide will elucidate the synthesis, characterization, and key properties of this important molecule.

Synthesis of this compound: A Reliable and Scalable Protocol

The most direct and efficient synthesis of this compound involves the condensation of 2,4-diaminophenol with benzoic acid. This reaction is typically facilitated by a dehydrating agent and catalyst, with polyphosphoric acid (PPA) being a widely used and effective choice.[1]

Causality Behind Experimental Choices

-

Reactants: 2,4-Diaminophenol dihydrochloride is a common and stable starting material. The dihydrochloride form ensures stability and the free base can be generated in situ or prior to the reaction. Benzoic acid provides the 2-phenyl substituent.

-

Catalyst and Solvent: Polyphosphoric acid (PPA) serves a dual role. It acts as a Brønsted acid catalyst, protonating the carbonyl group of benzoic acid to activate it for nucleophilic attack. Crucially, PPA is also a powerful dehydrating agent, which is essential to drive the cyclization reaction towards the benzoxazole product by removing the water formed during the reaction.[5] The high temperature is necessary to overcome the activation energy for the condensation and cyclization steps.[1]

Experimental Protocol: Polyphosphoric Acid-Mediated Synthesis

This protocol is adapted from the established methodology for the synthesis of 2-phenyl-5-aminobenzoxazoles.[1]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a mechanical stirrer and a condenser, polyphosphoric acid (PPA) is heated to approximately 80-90 °C to reduce its viscosity.

Step 2: Addition of Reactants

-

To the pre-heated PPA, add 2,4-diaminophenol dihydrochloride (1.0 equivalent) and benzoic acid (1.0-1.1 equivalents) portion-wise while stirring.

Step 3: Reaction

-

The reaction mixture is then heated to 170-200 °C and maintained at this temperature for 1.5-2.5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Isolation

-

After completion, the reaction mixture is allowed to cool to approximately 100 °C and is then carefully poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.

-

The crude product is collected by filtration, washed thoroughly with water, and dried.

Step 5: Purification

-

The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a crystalline solid.

Physicochemical and Spectroscopic Properties

The precise characterization of this compound is crucial for its use in research and development. Below is a summary of its key properties.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 41373-37-9 | [6] |

| Molecular Formula | C₁₃H₁₀N₂O | [6] |

| Molecular Weight | 210.24 g/mol | [6] |

| Appearance | Pale yellow needles | [7] |

| Melting Point | 149-155 °C | [7] |

| Solubility | Soluble in DMSO and methanol. |

Spectroscopic Characterization

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.

-

Aromatic Protons: A complex series of multiplets would be expected in the downfield region (approximately δ 6.5-8.2 ppm). The protons on the benzoxazole ring system and the 2-phenyl ring will have characteristic chemical shifts and coupling patterns.

-

Amine Protons: A broad singlet corresponding to the -NH₂ group is anticipated, the chemical shift of which will be dependent on the solvent and concentration.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Aromatic Carbons: Multiple signals in the aromatic region (approximately δ 100-160 ppm) are expected.

-

Quaternary Carbons: The carbon atom at the 2-position of the benzoxazole ring, bonded to the phenyl group, will appear as a downfield quaternary signal.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

N-H Stretching: A characteristic broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine (-NH₂) group.

-

C=N Stretching: An absorption band around 1600-1650 cm⁻¹ is indicative of the C=N bond within the oxazole ring.

-

C-O Stretching: A strong absorption in the region of 1200-1300 cm⁻¹ is characteristic of the C-O-C stretching in the oxazole ring.

-

Aromatic C-H and C=C Stretching: Multiple absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

3.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 210, corresponding to the molecular weight of the compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable molecule in several high-tech and biomedical fields.

Fluorescent Materials and Probes

The extended π-conjugated system of 2-phenylbenzoxazoles often leads to strong fluorescence.[3] this compound is utilized as a fluorescent dye and a building block for more complex fluorescent probes.[7] The amine group allows for its covalent incorporation into polymers to enhance their optical properties or for the development of sensors where binding of an analyte modulates the fluorescence emission.[7] The photophysical properties, such as quantum yield and Stokes shift, are sensitive to the substitution pattern on the benzoxazole and phenyl rings.[10]

Scaffold in Drug Development

The benzoxazole nucleus is a common feature in many biologically active compounds. This compound serves as an excellent starting point for the synthesis of novel therapeutic agents.

4.2.1. Antimicrobial Agents Derivatives of 2-substituted benzoxazoles have demonstrated a broad spectrum of antimicrobial activities.[11] The 2-phenyl-5-aminobenzoxazole scaffold has been used to generate libraries of compounds that have been screened for activity against various bacterial and fungal strains.[1]

4.2.2. Tyrosinase Inhibitors Recent studies have highlighted the potential of 2-phenylbenzoxazole derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This makes them attractive candidates for the development of skin-lightening agents. The mechanism of inhibition is an active area of research.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Category 2).[6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a molecule of significant scientific interest, underpinned by a straightforward and scalable synthesis. Its unique combination of a fluorescent 2-phenylbenzoxazole core and a reactive amine functionality provides a versatile platform for the development of advanced materials and novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers in the field.

References

-

Ertan-Bolelli, T., Yildiz, I., & Ozgen-Ozgacar, S. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.

-

Patsnap. (n.d.). Synthesis of benzoxazole. Retrieved from [Link]

- Singh, L. P., & Saraf, S. K. (2010). Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 206-212.

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

- Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24655-24683.

- Pattan, S. R., et al. (2012). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of the Serbian Chemical Society, 77(10), 1363-1375.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Benzoxazole, 2-phenyl-. Retrieved from [Link]

- CKT College. (2021). A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S. Research Journal of Chemistry and Environment, 25(1).

-

MDPI. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

- International Journal of Pharmacy and Technology. (2012). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES.

-

Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Retrieved from [Link]

- National Center for Biotechnology Information. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine.

-

SpectraBase. (n.d.). 2-(3-chlorophenyl)-1,3-benzoxazol-5-amine. Retrieved from [Link]

- National Center for Biotechnology Information. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International Journal of Molecular Sciences, 26(15), 7261.

- Reiser, A., et al. (1976). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society, 98(21), 6479-6485.

-

ResearchGate. (n.d.). Various pathways for the synthesis of benzoxazole using 2-aminophenol. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & Medicinal Chemistry Letters, 18(1), 108-111.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

-

PubMed. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved from [Link]

-

PubChemLite. (2025). This compound (C13H10N2O). Retrieved from [Link]

-

MDPI. (2021). 2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole. Retrieved from [Link]

-

Biotechnology Research and Innovation Journal. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Retrieved from [Link]

- MDPI. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(6), 1801.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C13H10N2O | CID 721059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

2-Phenyl-1,3-benzoxazol-5-amine chemical structure and IUPAC name

An In-depth Technical Guide to 2-Phenyl-1,3-benzoxazol-5-amine

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 41373-37-9), a heterocyclic aromatic compound of significant interest in medicinal chemistry, materials science, and bio-imaging. As a key structural motif, the 2-substituted benzoxazole core imparts unique physicochemical and biological properties, making this molecule a versatile building block for advanced applications. This document, intended for researchers and drug development professionals, details the molecule's chemical identity, physicochemical properties, synthesis protocols, and core applications, grounding all claims in authoritative scientific literature.

Molecular Identity and Physicochemical Properties

The foundational step in leveraging any chemical entity is a precise understanding of its structure and properties. This compound is an aromatic compound featuring a benzene ring fused to an oxazole ring, with a phenyl group at the 2-position and an amine group at the 5-position of the benzoxazole core.[1]

Chemical Structure and Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] It is also known by several synonyms, including 2-phenyl-5-aminobenzoxazole and 5-Amino-2-phenylbenzoxazole.[2]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The compound's utility is dictated by its physical and chemical properties, which are summarized below. These parameters are critical for designing experimental conditions, predicting biological behavior, and formulating final products.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O | PubChem[2] |

| Molecular Weight | 210.23 g/mol | PubChem[2] |

| CAS Number | 41373-37-9 | Chem-Impex[3] |

| Appearance | Pale yellow needles | Chem-Impex[3] |

| Melting Point | 149-155 °C | Chem-Impex[3] |

| logP | 2.5387 | Chemdiv[4] |

| Polar Surface Area | 37.855 Ų | Chemdiv[4] |

| Hydrogen Bond Donors | 2 | Chemdiv[4] |

| Hydrogen Bond Acceptors | 2 | Chemdiv[4] |

Synthesis and Mechanistic Insights

The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry. The most common and direct route is the Phillips condensation, which involves the reaction of a 2-aminophenol derivative with a carboxylic acid or its equivalent under dehydrating conditions.

For this compound, a typical pathway involves the condensation of 4-amino-2-nitrophenol with benzoyl chloride, followed by reduction of the nitro group. A more direct, though often lower-yielding, approach is the condensation of 2,4-diaminophenol with benzoic acid. A common laboratory-scale method utilizes polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent to drive the cyclization.[5]

Experimental Protocol: Synthesis via PPA-Mediated Condensation

This protocol describes a generalized procedure for synthesizing 2-aryl-5-aminobenzoxazoles.

Materials:

-

2,4-Diaminophenol dihydrochloride

-

Benzoic acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,4-diaminophenol dihydrochloride (1.0 eq) and benzoic acid (1.1 eq).

-

Addition of PPA: Carefully add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the limiting reagent). The PPA serves as the solvent and dehydrating agent, promoting the formation of the oxazole ring.

-

Heating and Cyclization: Heat the reaction mixture to 170-200°C with vigorous stirring.[5] The high temperature is necessary to overcome the activation energy for the intramolecular cyclodehydration. Maintain this temperature for 1.5-2.5 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture into a beaker of ice water with stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of 10% sodium bicarbonate solution until the pH is ~7-8. This step is crucial to deprotonate the amine group and improve the product's insolubility in water.

-

Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Core Applications and Field Insights

The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[6] The specific combination of a phenyl group at the 2-position and an amine at the 5-position makes this molecule a highly valuable and versatile intermediate.

Intermediate in Pharmaceutical Development

The primary application of this compound is as a key building block in the synthesis of more complex pharmaceutical agents. The exocyclic amine at the 5-position provides a reactive handle for further functionalization, such as sulfonylation or amidation, to generate libraries of new chemical entities.[5]

-

Antimicrobial Agents: Benzoxazole derivatives are known to exhibit a wide spectrum of antimicrobial activities.[6][7] The core structure can be modified to target essential bacterial enzymes, such as DNA gyrase, inhibiting bacterial replication.[6]

-

Anticancer Therapeutics: The planar, aromatic nature of the benzoxazole ring allows it to intercalate with DNA or bind to the active sites of enzymes involved in cell proliferation, making it a scaffold of interest for developing novel anticancer drugs.[8]

-

Neurological Disorders: The compound serves as an intermediate in the synthesis of drugs targeting neurological disorders.[3]

Fluorescent Probe in Bioimaging

The extended π-conjugated system of the 2-phenylbenzoxazole core gives rise to intrinsic fluorescence. This property is exploited in the development of fluorescent dyes and probes for biological imaging.[3] The amine group can be used to attach the molecule to specific biomolecules or cellular structures, allowing researchers to visualize dynamic processes within living cells with high precision.[3] Its enhanced solubility and stability compared to some other fluorescent compounds make it particularly suitable for applications in drug formulation and delivery systems.[3]

Monomer for Advanced Polymers

In materials science, aromatic diamines are crucial monomers for the synthesis of high-performance polymers like polyimides. This compound and its derivatives are used to create polymers with exceptional thermal stability, mechanical strength, and desirable optical properties.[9][10] These materials are essential for applications in flexible electronics, aerospace engineering, and high-temperature insulation.[9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a high-value chemical intermediate whose utility spans multiple scientific disciplines. Its robust synthesis, versatile reactivity, and favorable physicochemical properties make it an indispensable tool for drug discovery, a functional component in advanced materials, and a probe for biological exploration. As research continues to uncover the vast potential of the benzoxazole scaffold, the importance of foundational building blocks like this compound is set to grow, enabling the next generation of scientific innovation.

References

-

Title: this compound | C13H10N2O | CID 721059 Source: PubChem URL: [Link]

-

Title: Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... Source: ResearchGate URL: [Link]

-

Title: A green approach to the Rapid Synthesis of 2-Phenyl Benzoxazole and its derivatives using Magnetically Separable Ag@Fe2O3 Core-S Source: CKT College URL: [Link]

-

Title: Benzoxazole, 2-phenyl- | C13H9NO | CID 70030 Source: PubChem URL: [Link]

-

Title: Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Source: Semantic Scholar URL: [Link]

-

Title: 2-(4-Aminophenyl)benzoxazol-5-amine | C13H11N3O | CID 614385 Source: PubChem URL: [Link]

-

Title: The Significance of 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE in Modern Materials Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole Source: National Institutes of Health (NIH) URL: [Link]

-

Title: The Role of 2-(3-AMINO-PHENYL)-BENZOOXAZOL-5-YLAMINE in Advanced Polymer Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation Source: MDPI URL: [Link]

Sources

- 1. This compound | 41373-37-9 | Benchchem [benchchem.com]

- 2. This compound | C13H10N2O | CID 721059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Compound this compound - Chemdiv [chemdiv.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

Spectroscopic Data for 2-Phenyl-1,3-benzoxazol-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1,3-benzoxazol-5-amine, a heterocyclic aromatic compound, serves as a valuable scaffold in medicinal chemistry and materials science. Its unique structure, featuring a phenyl-substituted benzoxazole core with an amine functionality, imparts specific physicochemical properties that are of significant interest in the development of novel therapeutic agents and functional materials. Accurate and comprehensive spectroscopic characterization is the cornerstone of its scientific exploration, ensuring unequivocal identification, purity assessment, and a deeper understanding of its electronic and structural features.

This technical guide provides a detailed analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and supported by data from analogous structures reported in scientific literature, offering a robust framework for researchers working with this and related molecules.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The molecule comprises a fused bicyclic system (benzoxazole), a phenyl substituent at the 2-position, and an amino group at the 5-position. This arrangement dictates the chemical environment of each atom and the vibrational modes of the bonds, which are in turn probed by NMR and IR spectroscopy, respectively. Mass spectrometry provides insights into the molecule's fragmentation pattern upon ionization, confirming its molecular weight and elemental composition.

Figure 1. Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved, using sonication if necessary.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

-

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzoxazole core, the phenyl ring, and the amine group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | Multiplet | 2H | H-2', H-6' (Phenyl) |

| ~7.4-7.6 | Multiplet | 3H | H-3', H-4', H-5' (Phenyl) |

| ~7.3-7.4 | Doublet | 1H | H-7 |

| ~6.8-7.0 | Doublet | 1H | H-4 |

| ~6.6-6.7 | Doublet of doublets | 1H | H-6 |

| ~5.3 | Broad singlet | 2H | -NH₂ |

Interpretation:

-

The protons on the phenyl ring (H-2' to H-6') are expected to appear in the downfield aromatic region (7.4-8.3 ppm) due to the deshielding effect of the aromatic ring current. The ortho protons (H-2', H-6') are typically the most deshielded.

-

The protons on the benzoxazole ring (H-4, H-6, H-7) will also resonate in the aromatic region, with their specific chemical shifts influenced by the electron-donating amine group and the fused oxazole ring.

-

The amine protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C-2 |

| ~151 | C-7a |

| ~145 | C-5 |

| ~142 | C-3a |

| ~131 | C-4' (Phenyl) |

| ~129 | C-2', C-6' (Phenyl) |

| ~127 | C-1' (Phenyl) |

| ~125 | C-3', C-5' (Phenyl) |

| ~115 | C-7 |

| ~110 | C-6 |

| ~105 | C-4 |

Interpretation:

-

The carbon of the C=N bond in the oxazole ring (C-2) is expected to be the most downfield signal in the spectrum.

-

The carbons of the benzoxazole ring directly attached to the heteroatoms (C-3a, C-7a) will also appear at lower field.

-

The carbon bearing the amine group (C-5) is expected to be significantly shielded compared to the other aromatic carbons due to the electron-donating nature of the nitrogen atom.

-

The carbons of the phenyl ring will resonate in the typical aromatic region (125-131 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) and ratio it against the sample spectrum.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100-3000 | Medium to Weak | C-H stretching (aromatic) |

| 1630-1600 | Strong | C=N stretching (oxazole ring) |

| 1600-1450 | Medium to Strong | C=C stretching (aromatic rings) |

| 1270-1200 | Strong | C-O-C stretching (asymmetric, oxazole ring) |

| 1100-1000 | Medium | C-O-C stretching (symmetric, oxazole ring) |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

Interpretation:

-

The presence of a primary amine is strongly indicated by the characteristic doublet in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

The sharp, strong absorption around 1630-1600 cm⁻¹ is indicative of the C=N stretching vibration of the benzoxazole ring.

-

Multiple bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations of the benzene and phenyl rings.

-

The strong C-O-C stretching bands are characteristic of the oxazole moiety.

-

The pattern of C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or a gas chromatograph. The resulting spectrum will show the molecular ion (M⁺) and various fragment ions.

-

Mass Spectral Data (Predicted)

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The most crucial piece of information is the peak corresponding to the molecular weight of the compound. For C₁₃H₁₀N₂O, the exact mass is 210.0793 g/mol . In ESI-MS, a prominent peak at m/z 211.0871 would be expected for the [M+H]⁺ ion. In EI-MS, the molecular ion peak would be at m/z 210.

-

Key Fragmentation Pathways: The fragmentation of this compound in EI-MS is likely to involve the following pathways:

-

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds.

-

Loss of CO: Cleavage of the oxazole ring.

-

Fragmentation of the Phenyl Ring: Loss of C₂H₂.

-

Figure 2. Predicted key fragmentation pathways for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating system for its structural elucidation and characterization. The predicted data, based on established spectroscopic principles and comparison with related structures, offers a reliable reference for researchers. The experimental protocols outlined provide a clear methodology for obtaining high-quality data. This guide serves as an authoritative resource for scientists and professionals engaged in the synthesis, development, and application of this important class of compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chem-Impex. This compound. [Link]

-

Qu, Y., et al. (2008). 2-(4-Aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1210. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines. [Link]

A Technical Guide to the Biological Activities of 2-Phenyl-1,3-benzoxazol-5-amine Derivatives

An In-depth Technical Guide

Abstract

The 2-phenyl-1,3-benzoxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the synthesis of compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of derivatives of 2-Phenyl-1,3-benzoxazol-5-amine, a key intermediate in this class. We will dissect the anticancer, antimicrobial, and enzyme-inhibitory properties of these compounds, offering insights for researchers, scientists, and drug development professionals. This document moves beyond a simple literature review by explaining the causality behind experimental designs, providing detailed protocols, and summarizing key data to facilitate future research and development in this promising area.

Chapter 1: The 2-Phenyl-1,3-benzoxazole Scaffold: A Privileged Structure in Drug Discovery

1.1 Introduction to Benzoxazoles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the benzoxazole nucleus is of particular importance.[1] This structure, consisting of a benzene ring fused to an oxazole ring, is present in numerous natural products and synthetic compounds with significant biological relevance.[2][3] The this compound scaffold is especially valuable, serving as a key intermediate for creating libraries of derivatives with diverse functionalities.[4] These derivatives have demonstrated a remarkable range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6][7] The inherent stability and reactivity of the benzoxazole ring system make it an ideal starting point for drug design.[4]

1.2 Physicochemical Properties and Structural Features

The core structure of this compound (C₁₃H₁₀N₂O) features an aromatic amine group, which is a critical handle for synthetic modification.[4][8] This amine at the 5-position allows for the introduction of various substituents, enabling the fine-tuning of the molecule's steric and electronic properties to optimize biological activity. The planarity of the fused ring system facilitates intercalation with biological macromolecules like DNA and interaction with the active sites of enzymes.[9] Furthermore, many benzoxazole derivatives are known for their fluorescent properties, a characteristic that can be exploited in biological imaging and diagnostics.[4]

1.3 General Synthetic Strategies

The synthesis of this compound derivatives typically begins with the condensation of an appropriately substituted o-aminophenol with a carboxylic acid or its derivative.[10] A common and effective method involves the reaction of 2,4-diaminophenol with p-aminobenzoic acid, often catalyzed by polyphosphoric acid (PPA) at elevated temperatures.[11][12][13] This reaction proceeds via a cyclodehydration mechanism to form the stable benzoxazole ring.

The choice of this pathway is driven by the availability of starting materials and the high yields typically achieved. PPA serves as both a catalyst and a dehydrating agent, efficiently driving the reaction towards the formation of the fused heterocyclic system. The subsequent derivatization of the amine group allows for the creation of diverse chemical libraries.

Caption: General workflow for synthesis and derivatization.

Chapter 2: Anticancer Activities: Mechanisms and Therapeutic Potential

2.1 Overview of Benzoxazoles in Oncology

The benzoxazole scaffold is a recurring motif in compounds with potent anticancer activity.[7][9] Derivatives of this compound have shown efficacy against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG2), and colon (HT-29) cancers.[6][14] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes in cancer cell signaling and survival pathways.

2.2 Mechanism I: Kinase Inhibition (VEGFR-2 & Tyrosine Kinases)

Many cancers rely on hyperactive signaling pathways driven by protein kinases for their growth and proliferation. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a crucial mediator of angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[14]

Causality: By designing benzoxazole derivatives that mimic the ATP substrate of VEGFR-2, it is possible to achieve competitive inhibition. These molecules occupy the ATP-binding pocket of the kinase domain, preventing phosphorylation and blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration. Several 2-phenyl-1,3-benzoxazole derivatives have been synthesized and identified as potent VEGFR-2 inhibitors.[14] Similarly, other derivatives have shown inhibitory activity against broader families of protein tyrosine kinases, which are often dysregulated in cancer.[15]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Table 1: Selected Benzoxazole Derivatives as VEGFR-2 Inhibitors

| Compound ID | Target Cell Line | IC₅₀ (µM) | VEGFR-2 Inhibition (%) | Reference |

|---|---|---|---|---|

| 14b | HepG2 | 1.23 | High | [14] |

| 14l | HepG2 | 2.51 | High | [14] |

| 14o | HepG2 | 0.98 | High | [14] |

| 4c | MCF-7 | 0.10 (Tyrosine Kinase) | - |[15] |

2.3 Mechanism II: Aryl Hydrocarbon Receptor (AhR) Agonism

Some benzoxazole derivatives function as bioisosteres of benzothiazoles, such as the anticancer prodrug Phortress.[6] The active metabolite of Phortress is a potent agonist of the aryl hydrocarbon receptor (AhR).[9] Upon activation, AhR translocates to the nucleus and induces the expression of cytochrome P450 enzymes, particularly CYP1A1.[6] In certain cancer cells, the overexpression of CYP1A1 can lead to the metabolic activation of the drug into cytotoxic species or the production of reactive oxygen species, ultimately triggering cell death. Benzoxazole analogues have been designed to operate via this same mechanism.[6]

2.4 Apoptosis Induction and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis). Studies on active benzoxazole derivatives have confirmed their ability to trigger apoptosis, often demonstrated by an increase in the population of cells in the Pre-G1 phase of the cell cycle and elevated levels of executioner enzymes like caspase-3.[14] For example, compound 14b was shown to induce apoptosis in 16.52% of HepG2 cells compared to 0.67% in control cells and caused a 4.8-fold increase in caspase-3 levels.[14]

2.5 Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test benzoxazole derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6]

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: Flow Cytometric Analysis for Apoptosis This method quantifies the percentage of cells undergoing apoptosis.

-

Treatment: Treat cells with the benzoxazole compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's kit instructions. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in four quadrants (viable, early apoptotic, late apoptotic, necrotic) allows for the quantification of apoptosis induction.[14]

Chapter 3: Antimicrobial Properties: A Strategy Against Resistant Pathogens

3.1 Antibacterial and Antifungal Activity

Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[2][5] Many compounds are effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[5][16] Significant antifungal activity against pathogenic yeasts like Candida albicans and molds like Aspergillus clavatus has also been reported.[5]

Causality: The antimicrobial action of some benzoxazole derivatives is believed to stem from the inhibition of bacterial DNA gyrase.[2][5] This enzyme is essential for bacterial DNA replication, and its inhibition leads to the cessation of cell division and ultimately cell death. This specific targeting of a bacterial enzyme provides a degree of selectivity, which is a desirable trait for any antimicrobial agent.

Table 2: Antimicrobial Activity of Selected Benzoxazole Derivatives

| Compound ID | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 2b | Bacillus subtilis | - (High Activity) | [11] |

| Compound 2c | E. coli | - (High Activity) | [11] |

| Compound 2d | S. aureus | - (High Activity) | [11] |

| Compound 20 | C. albicans | >70% inhibition | [5] |

| Compound 47 | P. aeruginosa | 0.25 |[16] |

3.2 Experimental Protocols

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a self-validating system as positive (no drug) and negative (no bacteria) controls are run concurrently.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of the test benzoxazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only). A standard antibiotic like Ciprofloxacin can be used as a reference.[11]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the absorbance with a plate reader.[5]

Chapter 4: Other Notable Biological Activities

4.1 Inhibition of Cholinesterases

Certain 2-phenyl-benzoxazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[17] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine.

Causality: In neurodegenerative diseases like Alzheimer's, there is a deficit in cholinergic transmission. Inhibiting AChE and BChE increases the levels of acetylcholine in the synaptic cleft, which can help to alleviate cognitive symptoms. Benzoxazole derivatives have been designed to interact with both the catalytic and peripheral anionic sites of these enzymes, leading to potent inhibition.[17] For instance, compound 36, a 2-aryl-6-carboxamide benzoxazole derivative, showed highly potent inhibition of AChE (IC₅₀ = 12.62 nM) and BChE (IC₅₀ = 25.45 nM).[17]

Chapter 5: Conclusion and Future Perspectives

The this compound scaffold is undeniably a cornerstone in modern medicinal chemistry. The derivatives stemming from this core structure exhibit a remarkable diversity of biological activities, with significant potential in oncology, infectious diseases, and neuropharmacology. The research highlighted in this guide demonstrates that by strategically modifying the substituents on the phenyl and benzoxazole rings, it is possible to develop highly potent and selective agents targeting specific enzymes and cellular pathways.

Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds. Further exploration of their mechanisms of action, coupled with advanced in silico modeling, will enable the rational design of next-generation therapeutics. The versatility of the this compound core ensures that it will remain a fertile ground for drug discovery for years to come.

References

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (Source: NIH, URL: [Link])

-

Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. (Source: Semantic Scholar, URL: [Link])

-

Biological activities of benzoxazole and its derivatives. (Source: ResearchGate, URL: [Link])

-

Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives | Abstract. (Source: Der Pharma Chemica, URL: [Link])

-

Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (Source: PubMed, URL: [Link])

-

Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. (Source: ResearchGate, URL: [Link])

-

Benzoxazole: The molecule of diverse biological activities. (Source: Journal of Chemical and Pharmaceutical Research, URL: [Link])

-

Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities | Request PDF. (Source: ResearchGate, URL: [Link])

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (Source: NIH, URL: [Link])

-

Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... (Source: ResearchGate, URL: [Link])

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (Source: RSC Publishing, URL: [Link])

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (Source: NIH, URL: [Link])

-

A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (Source: MDPI, URL: [Link])

-

Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. (Source: PubMed Central, URL: [Link])

-

This compound | C13H10N2O | CID 721059. (Source: PubChem, URL: [Link])

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (Source: PubMed, URL: [Link])

-

In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. (Source: PubMed, URL: [Link])

-

The second step for mechanism of reaction to form 2-phenyl-4H-benzo[d][2][5]oxazin-4-one. (Source: ResearchGate, URL: [Link])

-

Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (Source: PubMed Central, URL: [Link])

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C13H10N2O | CID 721059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation [mdpi.com]

- 17. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Phenyl-1,3-benzoxazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-Phenyl-1,3-benzoxazol-5-amine, with a dedicated focus on its solubility and stability profiles. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical framework and practical methodologies for the robust characterization of this promising heterocyclic compound. While acknowledging the current scarcity of public-domain quantitative data for this specific molecule, this guide furnishes detailed, field-proven experimental protocols to enable researchers to generate reliable and reproducible data. The subsequent sections delve into the chemical identity of this compound, followed by in-depth discussions and step-by-step protocols for determining its kinetic and thermodynamic solubility, as well as its stability under various stress conditions as prescribed by ICH guidelines.

Introduction and Chemical Identity

This compound is a heterocyclic compound featuring a benzoxazole core structure.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science due to the wide spectrum of pharmacological activities and unique photophysical properties exhibited by benzoxazole derivatives.[1][3][4][5] The presence of a phenyl group at the 2-position and an amine group at the 5-position of the benzoxazole ring system bestows specific chemical characteristics that influence its biological activity, solubility, and stability.[1] Understanding these properties is paramount for its potential applications, including as a fluorescent probe, a key intermediate in the synthesis of pharmaceuticals, and in the development of advanced materials.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. These data are compiled from various chemical suppliers and public databases.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 41373-37-9 | [1][2] |

| Molecular Formula | C₁₃H₁₀N₂O | [1][2][6] |

| Molecular Weight | 210.24 g/mol | [1][2] |

| Appearance | Pale yellow needles | [1] |

| Melting Point | 149-155 °C | [1] |

| Predicted logP | 2.5387 | [6] |

| Predicted logSw | -2.8543 | [6] |

Solubility Profiling

Solubility is a critical determinant of a compound's suitability for various applications, particularly in drug development where it directly impacts bioavailability. This section outlines the methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assessment

Kinetic solubility provides a high-throughput initial assessment of a compound's dissolution characteristics and is particularly useful in the early stages of discovery.[4][7] The following protocol describes a standard nephelometric method.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microplate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Addition to Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a final DMSO concentration of ≤1%.[4]

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.[8]

-

Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer control.

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a crucial parameter for formulation development.[2][7][9] The shake-flask method is the gold standard for this determination.

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The thermodynamic solubility is the concentration of the compound in the saturated supernatant.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Evaluating the stability of a compound is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure its quality, safety, and efficacy over time.[6][10] This involves long-term stability studies and forced degradation studies.

Solution Stability

This study assesses the stability of this compound in solution under defined conditions, which is relevant for its handling in assays and for the development of liquid formulations.

-

Solution Preparation: Prepare solutions of this compound at a known concentration in relevant solvents and buffers (e.g., DMSO, PBS pH 7.4).

-

Storage: Store the solutions under controlled conditions (e.g., room temperature, 4°C, -20°C) and protected from light.

-

Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots of the solutions.

-

Quantification: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and understanding the degradation pathways of a compound.[6][10][11] These studies are a core component of demonstrating the specificity of stability-indicating analytical methods. The conditions outlined below are based on ICH guideline Q1A(R2).[6]

-

Acid Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

For each condition, a target degradation of 5-20% is desirable to ensure that the degradation products are detectable without being overly complex.[6][12] All stressed samples should be analyzed by a validated stability-indicating HPLC method, and the chromatograms should be compared to that of an unstressed control.

Caption: Forced Degradation Study Workflow.

Analytical Methodologies

A robust, validated, stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Recommended HPLC Method Parameters

-

Column: A reverse-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at the wavelength of maximum absorbance (λmax) of this compound. Mass spectrometry (MS) detection can be used for peak identification and characterization of degradation products.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols presented, researchers can generate the critical data necessary to advance the development of this compound for its intended applications. The methodologies described are grounded in established scientific principles and regulatory expectations, ensuring the integrity and reliability of the generated data. Further studies based on these protocols will be invaluable in unlocking the full potential of this compound in both academic and industrial research settings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Resolve Mass. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

-

Rakas, A., Persoons, L., Daelemans, D., Grgić, D., & Gazivoda Kraljević, T. (2025). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

Idowu, O. A., & Adewuyi, G. O. (1993). Sodium Benzoxazole-2-Sulfonate: A Derivatisation Reagent for the Analysis of Amines and Amino Acids by HPLC with Fluorescence or UV Detection. Taylor & Francis Online. Retrieved from [Link]

-

Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

-

StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from [Link]

-

Journal of Chemical Education. (2022, March 3). Open Synthesis Network Research in an Undergraduate Laboratory: Development of Benzoxazole Amide Derivatives against Leishmania Parasite. ACS Publications. Retrieved from [Link]

-

NIH. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 2-CYCLIC AMINE BENZOXAZOLE DERIVATIVES. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

-

Slideshare. (n.d.). Ich guideline for stability testing. Retrieved from [Link]

-

Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

-

ICH. (n.d.). Annex 10 - ICH. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). 1253-1261 Research Article Synthesis of some benzoxazole derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research (IJPSR). (2023, April 1). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. Retrieved from [Link]

Sources

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. biopharminternational.com [biopharminternational.com]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. jocpr.com [jocpr.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. evotec.com [evotec.com]

- 10. youtube.com [youtube.com]

- 11. biopharmaspec.com [biopharmaspec.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Benzoxazole Scaffold: A Strategic Blueprint for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzoxazole scaffold, a privileged heterocyclic system, has firmly established itself as a cornerstone in medicinal chemistry. Its inherent structural features, including a planar, bicyclic aromatic system capable of diverse molecular interactions, have propelled the development of a multitude of therapeutic agents.[1][2][3] This technical guide provides a comprehensive exploration of the benzoxazole core, from its fundamental synthetic strategies to its broad spectrum of pharmacological applications and the critical structure-activity relationships that govern its biological efficacy. We will delve into the causality behind experimental choices, present self-validating protocols, and visualize key pathways and workflows to empower researchers in their quest for novel therapeutics.

The Benzoxazole Core: A Privileged Scaffold

The benzoxazole moiety consists of a benzene ring fused to an oxazole ring.[4] This arrangement confers upon it a unique set of physicochemical properties, including aromaticity, planarity, and the presence of both hydrogen bond donors and acceptors. These characteristics make it an excellent pharmacophore capable of interacting with a wide array of biological targets.[1][3] Notably, benzoxazoles are considered structural isosteres of naturally occurring nucleic bases like adenine and guanine, which facilitates their interaction with biopolymers and biological macromolecules.[3][5]

The versatility of the benzoxazole scaffold is evidenced by its presence in a number of marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen, the antibiotic Calcimycin, and the muscle relaxant Chlorzoxazone.[2]

Synthetic Strategies: Building the Benzoxazole Core

The synthesis of the benzoxazole scaffold is a well-established field, with numerous methodologies available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation of 2-Aminophenols

The most prevalent and versatile method for synthesizing the benzoxazole core involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acyl chlorides, esters, or anhydrides). This reaction is typically acid-catalyzed and proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole

-

Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in polyphosphoric acid (PPA) (10 vol), add benzoic acid (1.1 eq).

-

Heating: Heat the reaction mixture to 150°C and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture into a beaker of ice-cold water with constant stirring.

-

Precipitation and Filtration: The solid product will precipitate out. Filter the precipitate, wash thoroughly with water to remove any residual acid, and then with a saturated sodium bicarbonate solution.

-

Purification: Recrystallize the crude product from ethanol to afford pure 2-phenylbenzoxazole.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[6]

Causality: Polyphosphoric acid serves as both a catalyst and a dehydrating agent, driving the reaction towards the formation of the benzoxazole ring. The use of ice-cold water for precipitation ensures rapid and efficient isolation of the product.

Modern Synthetic Approaches

Recent advancements in synthetic methodology have introduced milder and more efficient routes to benzoxazole derivatives. These include:

-

Catalytic Methods: The use of various catalysts, including metal catalysts and nanocatalysts, allows for reactions to be carried out under less harsh conditions and with higher yields.[7][8]

-

Green Synthesis: Environmentally friendly approaches utilizing greener solvents and catalysts, such as ionic liquids, have been developed to minimize the environmental impact of benzoxazole synthesis.[7][8]

-

One-Pot Syntheses: Multi-step sequences are combined into a single reaction vessel, improving efficiency and reducing waste. For instance, a copper-catalyzed one-pot synthesis from bromoanilines and acyl halides has been reported.[9]

Logical Workflow for Benzoxazole Synthesis

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a benzoxazole derivative.

Antimicrobial Activity

The rise of antimicrobial resistance has necessitated the development of novel antibacterial and antifungal agents. [10]Benzoxazole derivatives have shown significant promise in this area, with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. [5][6][11]Naturally occurring benzoxazole antibiotics like Calcimycin and Boxazomycin B highlight the potential of this scaffold. [2][10] Proposed Antimicrobial Mechanisms:

-

DNA Gyrase Inhibition: Molecular modeling studies suggest that some benzoxazole derivatives may exert their antibacterial effects by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. [12]* Biofilm Formation Inhibition: Certain derivatives have been shown to interfere with the formation of bacterial biofilms, a key virulence factor in many chronic infections.

Data Presentation: Antimicrobial Activity of Benzoxazole Derivatives